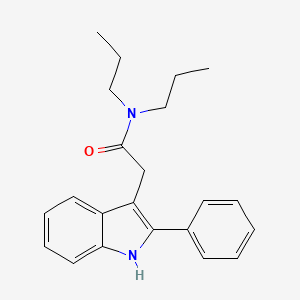
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol is a chemical compound that features a benzooxazole ring substituted with a fluorine atom and a hydroxyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol typically involves the reaction of 3-fluoro-4-hydroxybenzoic acid with appropriate reagents to form the benzooxazole ring. One common method includes the use of liquid ammonia, sodium hydroxide, and cuprous hydroxide to hydroxylate 3-fluorobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced under specific conditions to alter the benzooxazole ring.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzooxazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Potential applications include the development of new pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzeneacetic acid
- 3-Fluoro-4-hydroxybenzeneboronic acid
Uniqueness
2-(3-Fluoro-4-hydroxy-phenyl)-benzooxazol-6-ol is unique due to its benzooxazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H8FNO3 |
|---|---|
Peso molecular |
245.21 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C13H8FNO3/c14-9-5-7(1-4-11(9)17)13-15-10-3-2-8(16)6-12(10)18-13/h1-6,16-17H |
Clave InChI |
LMARQOUQPBAFEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)




